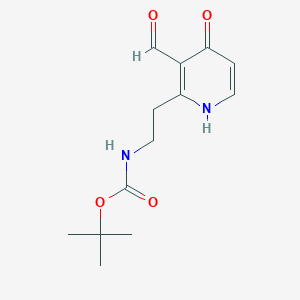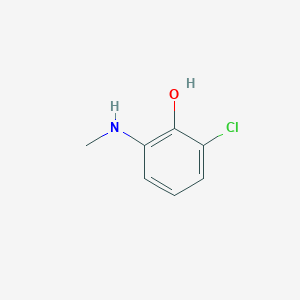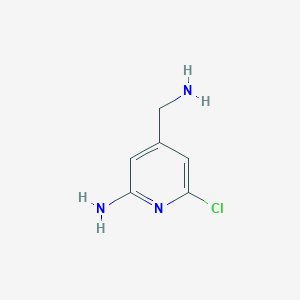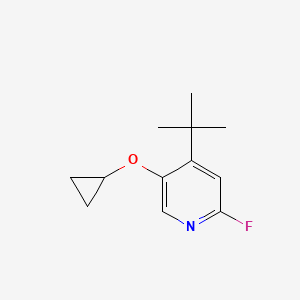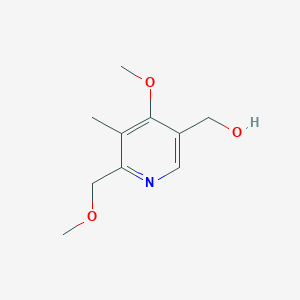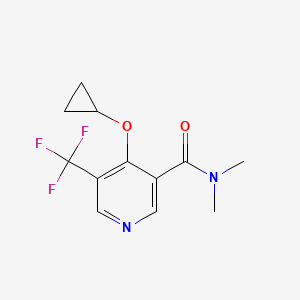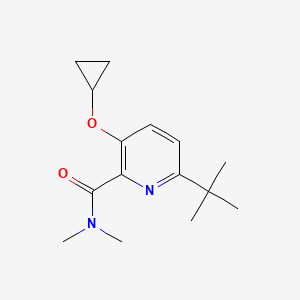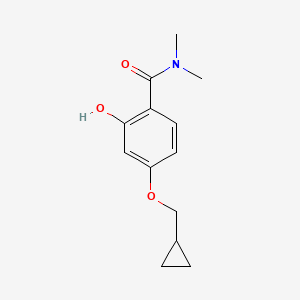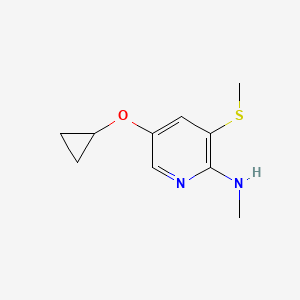![molecular formula C8H8ClNO2 B14834941 1-[5-(Chloromethyl)-2-hydroxypyridin-3-YL]ethanone](/img/structure/B14834941.png)
1-[5-(Chloromethyl)-2-hydroxypyridin-3-YL]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-(Chloromethyl)-2-hydroxypyridin-3-YL]ethanone is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of a chloromethyl group and a hydroxyl group attached to a pyridine ring, along with an ethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-[5-(Chloromethyl)-2-hydroxypyridin-3-YL]ethanone can be synthesized through several synthetic routes. One common method involves the chloromethylation of 2-hydroxypyridine derivatives. The reaction typically uses chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a Lewis acid catalyst like zinc iodide. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures (5-10°C) to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve large-scale chloromethylation processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1-[5-(Chloromethyl)-2-hydroxypyridin-3-YL]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Ketone or carboxylic acid derivatives.
Reduction: Methyl-substituted pyridine derivatives.
Substitution: Amino or thio-substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
1-[5-(Chloromethyl)-2-hydroxypyridin-3-YL]ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[5-(Chloromethyl)-2-hydroxypyridin-3-YL]ethanone involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The hydroxyl group may participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets. These interactions can affect various biochemical pathways, resulting in the compound’s observed biological effects.
Comparación Con Compuestos Similares
1-[5-(Chloromethyl)-2-hydroxypyridin-3-YL]ethanone can be compared with other similar compounds, such as:
2-Hydroxypyridine: Lacks the chloromethyl and ethanone groups, resulting in different reactivity and applications.
5-Chloromethyl-2-hydroxypyridine: Similar structure but without the ethanone moiety, leading to variations in chemical behavior and biological activity.
3-Hydroxy-2-pyridone:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and potential for diverse applications in scientific research and industry.
Propiedades
Fórmula molecular |
C8H8ClNO2 |
|---|---|
Peso molecular |
185.61 g/mol |
Nombre IUPAC |
3-acetyl-5-(chloromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C8H8ClNO2/c1-5(11)7-2-6(3-9)4-10-8(7)12/h2,4H,3H2,1H3,(H,10,12) |
Clave InChI |
AJXSEPMZUQHGLE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CNC1=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



